molecular formula C13H21NO2 B1683198 Toliprolol CAS No. 2933-94-0

Toliprolol

Cat. No.: B1683198
CAS No.: 2933-94-0
M. Wt: 223.31 g/mol
InChI Key: NXQMNKUGGYNLBY-UHFFFAOYSA-N
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Description

Toliprolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as angina pectoris and arrhythmias. The compound’s IUPAC name is 1-(3-Methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol, and it has a molecular formula of C13H21NO2 .

Preparation Methods

Toliprolol can be synthesized through various methods. One common synthetic route involves the reaction of m-cresol with ®-3-chlorine-1,2-propanediol to produce ®-toliprolol . Another method uses (S)-epichlorohydrin as a starting material to obtain (S)-toliprolol . These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts, to ensure high optical purity and yield.

Chemical Reactions Analysis

Toliprolol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Toliprolol has a wide range of scientific research applications:

Mechanism of Action

Toliprolol exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 receptors in the heart. This inhibition reduces the effects of catecholamines, leading to decreased heart rate and myocardial contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Toliprolol is similar to other beta-blockers such as propranolol, metoprolol, and atenolol. it has unique properties that distinguish it from these compounds:

    Propranolol: Unlike this compound, propranolol is non-selective and blocks both beta-1 and beta-2 receptors.

    Metoprolol: Metoprolol is selective for beta-1 receptors, similar to this compound, but has different pharmacokinetic properties.

    Atenolol: Atenolol is also a selective beta-1 blocker but has a longer half-life compared to this compound .

These differences highlight the uniqueness of this compound in terms of its selectivity and pharmacokinetic profile.

Properties

CAS No.

2933-94-0

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13/h4-7,10,12,14-15H,8-9H2,1-3H3

InChI Key

NXQMNKUGGYNLBY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(CNC(C)C)O

Canonical SMILES

CC1=CC(=CC=C1)OCC(CNC(C)C)O

Appearance

Solid powder

2933-94-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Doberol
ICI 45,763
KO 592
KO-592
KOE 592
MHIP
toliprolol

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(iso-propyl)-3-azetidinol and m-cresol were reacted in the same manner as in Example 7 to yield 1-(3'-methyl-phenoxy)-3-(iso-propylamino)-2-propanol melting at 80°-82° C. The yield was 81%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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